Product packaging for 8-(Acetylsulfanyl)octanoic acid(Cat. No.:CAS No. 503564-61-2)

8-(Acetylsulfanyl)octanoic acid

Cat. No.: B14227026
CAS No.: 503564-61-2
M. Wt: 218.32 g/mol
InChI Key: JYJLRYIHCVFZGS-UHFFFAOYSA-N
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Description

8-(Acetylsulfanyl)octanoic acid (CAS 503564-61-2) is a specialized biochemical reagent featuring an octanoic acid backbone terminally functionalized with an acetylated thiol group. Its molecular formula is C10H18O3S, and it has a molecular weight of 218.31 . This compound serves as a valuable precursor or monomer in biomedical and materials science research. A key application documented in patents is its use as a substrate in the bacterial synthesis of polyhydroxyalkanoates (PHA) that contain thioester groups in the polymer side chains . By feeding this compound to bacterial strains such as Pseudomonas putida , researchers can produce novel, functionalized biopolymers. These modified PHAs are of significant interest for developing advanced biomaterials with tailored properties for applications in drug delivery, tissue engineering, and the creation of biodegradable plastics with specialized characteristics . The acetyl-protected thiol (acetylthio) moiety is a critical functional group in this process, as it can be further modified or deprotected post-polymerization, offering a handle for chemical cross-linking or conjugation. Researchers value this compound for its role in exploring new pathways in metabolic engineering and for creating sustainable polymers with customizable functionalities. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3S B14227026 8-(Acetylsulfanyl)octanoic acid CAS No. 503564-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-acetylsulfanyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3S/c1-9(11)14-8-6-4-2-3-5-7-10(12)13/h2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJLRYIHCVFZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80789987
Record name 8-(Acetylsulfanyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80789987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503564-61-2
Record name 8-(Acetylthio)octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503564-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Acetylsulfanyl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80789987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Development of 8 Acetylsulfanyl Octanoic Acid

Established Synthetic Routes for 8-(Acetylsulfanyl)octanoic Acid and Related Thioesters

The synthesis of this compound and its derivatives is crucial for various applications, including their use as intermediates in the creation of biologically active molecules. Established synthetic routes primarily involve the manipulation of octanoic acid or its derivatives to introduce the desired acetylsulfanyl group at the 8-position.

Synthesis via Acetylation of Thiolated Octanoic Acid Derivatives

A primary method for synthesizing this compound involves a two-step process starting from a suitable precursor like 8-bromo-1-octanoic acid. The initial step is the conversion of the bromo-derivative to a thiol. This can be achieved through various thiation agents. Following the formation of the thiol, an acetylation reaction is performed to introduce the acetyl group, resulting in the final product, this compound.

Another approach starts with 8-aminooctanoic acid, which can be synthesized from precursors like cyclohexanone (B45756) or octanediol. guidechem.com For instance, cyclohexanone can be converted to 2-azacycloheptanone, which is then hydrolyzed to yield 8-aminooctanoic acid. guidechem.com However, this method involves the use of hazardous materials like sodium azide. guidechem.com An alternative synthesis involves the reaction of octanediol with hydrogen bromide to form 8-bromo-1-octanol, followed by oxidation and subsequent reaction with ammonia (B1221849) to produce 8-aminooctanoic acid. guidechem.com

Utilization of this compound Pentafluorophenyl Ester in Conjugation Reactions

Pentafluorophenyl (PFP) esters are active esters derived from pentafluorophenol (B44920) and are valuable in bioconjugation and peptide synthesis. wikipedia.org They are known to form stable amide bonds with primary amines and are less susceptible to hydrolysis compared to other active esters like succinimidyl esters. wikipedia.org The pentafluorophenyl ester of this compound serves as a key intermediate for conjugating the 8-acetylsulfanyl-octanoyl group to various molecules, particularly those containing primary amine functionalities. This is especially useful for attaching this moiety to biomolecules to study its biological interactions and functions.

Chemoenzymatic and Biocatalytic Approaches to Octanoic Acid Functionalization (Contextual)

The functionalization of fatty acids like octanoic acid using chemoenzymatic and biocatalytic methods is a growing field of interest due to its potential for sustainable and selective synthesis. researchgate.netresearchgate.net

Carboxylic acid reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes. researchgate.net These enzymes have a broad substrate scope, including aliphatic carboxylic acids like octanoic acid. researchgate.net Engineered microorganisms, such as E. coli, have been used to express CARs for the conversion of octanoic acid to octanal. researchgate.net

Lipases are another class of enzymes that have been extensively used for the modification of fatty acids. For instance, immobilized lipase (B570770) Novozym® 435 has been shown to catalyze the synthesis of branched-chain esters from alcohols and acids like 2-methylhexanoic acid in a solvent-free medium. mdpi.com This highlights the potential of enzymatic methods for creating various derivatives of octanoic acid.

Furthermore, research into the production of octanoic acid itself is exploring biological pathways. Genetically engineered E. coli strains have been developed to produce octanoic acid by introducing a heterologous thioesterase to hydrolyze octanoyl-ACP. nih.gov

Derivatization Strategies for Enhancing Research Utility

The derivatization of this compound is a key strategy to enhance its utility in research, particularly in studying its biological roles and for developing new therapeutic agents.

One common derivatization involves the formation of esters. For example, octanoic acid is widely used in the production of esters for applications in perfumery and dyes. alfa-chemistry.com The synthesis of triglycerides of octanoic acid has also been explored using heterogeneous catalysts. nih.gov

Another important derivatization is the formation of amides. For instance, N-(8-[2-hydroxybenzoyl]amino)octanoic acid sodium (SNAC) is a chemically synthesized derivative of a fatty acid that acts as a permeation enhancer. guidechem.com The synthesis of such amides often involves the activation of the carboxylic acid group of octanoic acid or its derivatives.

Biochemical and Enzymatic Interaction Studies of 8 Acetylsulfanyl Octanoic Acid

Investigations into Pyruvate (B1213749) Dehydrogenase Complex Modulation by Lipoic Acid Derivatives and Analogues

The pyruvate dehydrogenase complex (PDC) is a critical multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. nih.govnih.gov Its activity is tightly regulated to maintain metabolic homeostasis. nih.gov While direct studies on the interaction between 8-(acetylsulfanyl)octanoic acid and the PDC are not extensively documented, research on analogous compounds provides significant insights into its potential modulatory effects.

Studies on metabolites of 3-mercaptopropanoic acid, which are structurally related to this compound, have demonstrated inhibitory effects on the mammalian PDC. Specifically, S-acetyl-3-mercaptopropanoyl-CoA, a thioester derivative, has been identified as an inhibitor of the PDC isolated from porcine and bovine heart. nih.gov

Key Research Findings on PDC Inhibition by an Analogue of this compound:

InhibitorTarget EnzymeSource of EnzymeInhibition Concentration (IC50)Nature of Inhibition
S-acetyl-3-mercaptopropanoyl-CoAPyruvate Dehydrogenase ComplexPorcine and Bovine Heart5 µMIrreversible
3-Mercaptopropanoyl-CoAPyruvate Dehydrogenase ComplexPorcine and Bovine Heart12.6 µMNot specified

This table presents data on the inhibition of the pyruvate dehydrogenase complex by metabolites of 3-mercaptopropanoic acid, which serve as analogues for understanding the potential effects of this compound. Data sourced from a study on purified PDC. nih.gov

The irreversible inhibition observed with S-acetyl-3-mercaptopropanoyl-CoA suggests a covalent modification of the enzyme complex. nih.gov It is plausible that this compound could exert a similar inhibitory effect on the PDC. The mechanism of inhibition by these analogues was found to be maximal when the complex was preincubated with the inhibitor under conditions that promote the reduction of endogenous lipoate, a critical cofactor for the PDC. nih.gov This suggests that the inhibitor may interact with the lipoamide (B1675559) domain of the dihydrolipoyl acetyltransferase (E2) component of the PDC.

Exploration of Acetylsulfanyl Group Reactivity in Biological Systems

The acetylsulfanyl group (CH₃-C(=O)-S-) is a thioester, a class of compounds known for their significant role in biochemistry. Thioesters are considered "high-energy" compounds, and their reactivity is central to their biological function. nih.gov The reactivity of the acetylsulfanyl group in a molecule like this compound is primarily centered on the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack.

In biological systems, nucleophiles such as water, amines, and thiols can react with the thioester bond. The hydrolysis of the thioester in this compound would yield acetate (B1210297) and 8-mercaptooctanoic acid. This reactivity is fundamental to the role of thioesters as acyl group carriers in various enzymatic reactions. For instance, acetyl-CoA, a ubiquitous thioester, transfers its acetyl group to various acceptor molecules in processes like the TCA cycle and fatty acid biosynthesis. nih.gov

The intracellular environment contains numerous nucleophiles, including the thiol group of cysteine residues in proteins and glutathione (B108866). The acetylsulfanyl group can participate in transthioesterification reactions, where the acetyl group is transferred from the octanoic acid backbone to another thiol-containing molecule. The rate and specificity of these reactions are typically governed by enzymatic catalysis.

Potential as a Substrate or Inhibitor for Thiol-Modifying Enzymes

Thiol-modifying enzymes are a broad class of enzymes that catalyze the modification of thiol groups in proteins and other small molecules. Given its structure, this compound has the potential to interact with these enzymes as either a substrate or an inhibitor.

As a potential substrate, enzymes such as thioesterases could hydrolyze the thioester bond of this compound. Thioesterases are enzymes that catalyze the hydrolysis of thioesters to a carboxylate and a thiol. This reaction would release acetate and 8-mercaptooctanoic acid.

Conversely, this compound could act as an inhibitor of certain thiol-dependent enzymes. Many enzymes rely on a reactive cysteine thiol in their active site for catalysis. The electrophilic nature of the acetylsulfanyl group could lead to the acylation of this active site thiol, resulting in the formation of a mixed disulfide and the inactivation of the enzyme. This type of inhibition is often irreversible. For example, hypothiocyanous acid (HOSCN) has been shown to inactivate thiol-dependent enzymes like creatine (B1669601) kinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through the modification of their active-site thiols. nih.gov While not directly involving an acetylsulfanyl group, this demonstrates the susceptibility of active site thiols to modification, a mechanism that could be exploited by this compound.

Mechanistic Studies of Acetyl Transfer Reactions Involving Thioester Derivatives

Acetyl transfer reactions are fundamental to numerous biological processes, with acetyl-CoA being the primary acetyl group donor. The mechanism of these reactions, often catalyzed by acetyltransferases, involves the nucleophilic attack on the carbonyl carbon of the thioester.

In the context of this compound, an acetyl transfer reaction would involve the transfer of the acetyl group to a nucleophilic acceptor. The mechanism would likely proceed through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon of the acetylsulfanyl group. The subsequent collapse of this intermediate would lead to the transfer of the acetyl group and the release of 8-mercaptooctanoate.

Future Research Directions and Broader Academic Implications

Untapped Potential in Drug Discovery Research as a Molecular Scaffold

The concept of a "molecular scaffold" is central to medicinal chemistry, representing the core structure of a molecule from which new potential drugs can be designed and synthesized. nih.govarxiv.orgresearcher.life The 8-(Acetylsulfanyl)octanoic acid molecule presents a unique and promising scaffold for future drug discovery endeavors. Its structure combines a flexible eight-carbon aliphatic chain, derived from octanoic acid, with a protected thiol group (an acetylated sulfur atom).

This combination offers several strategic advantages:

Modulation of Physicochemical Properties: The octanoic acid backbone provides significant lipophilicity, which can be crucial for traversing cellular membranes.

Prodrug Capability: The acetyl group on the sulfur atom acts as a protecting group. It is conceivable that intracellular esterase enzymes could cleave this group, releasing a free thiol. This mechanism makes the compound a potential prodrug for 8-mercaptooctanoic acid, allowing for controlled release of a biologically active thiol within target cells.

Bioisosteric Replacement: The core structure is a derivative of octanoic acid and is related to alpha-lipoic acid (also known as thioctic acid), an organosulfur compound synthesized from octanoic acid that serves as an essential cofactor in aerobic metabolism. newdrugapprovals.orgwikipedia.org This relationship suggests that the scaffold may be recognized by biological systems involved in fatty acid transport and metabolism.

Future research could focus on using this scaffold to develop novel therapeutic agents. By attaching various pharmacophores to the carboxylic acid end of the molecule, researchers could design targeted therapies that leverage the scaffold's membrane-penetrating properties and its potential for intracellular activation.

CompoundCore StructureKey Functional GroupsPotential Scaffold Application
Octanoic AcidC8 Saturated Fatty AcidCarboxylic AcidLipophilic backbone for membrane interaction.
Alpha-Lipoic Acid (Thioctic Acid)C8 Fatty Acid DerivativeCarboxylic Acid, 1,2-Dithiolane RingAntioxidant and mitochondrial-targeting therapies. nih.govwum.edu.pl
This compoundC8 Fatty Acid DerivativeCarboxylic Acid, Acetylated Thiol (Thioester)Prodrug scaffold for controlled release of a reactive thiol; combines lipophilicity with a latent functional group.

Advancements in Synthetic Biology for Derivatization

Synthetic biology offers powerful tools for the sustainable and efficient production of complex chemical compounds. The biosynthesis of octanoic acid in microorganisms like E. coli is an area of active research, often involving the engineering of fatty acid synthesis (FAS) pathways and the introduction of specific thioesterase enzymes that terminate chain elongation at eight carbons. researchgate.netnih.gov

The concept of "bioderivatization" involves engineering microbes not only to produce a platform chemical but also to perform subsequent chemical modifications. nih.gov This approach could be harnessed for the production of this compound. A potential future strategy would involve:

Engineered Octanoic Acid Production: Optimizing a microbial host (e.g., E. coli) for high-titer production of octanoic acid from renewable feedstocks like glycerol. researchgate.net

Introduction of Sulfur-Transfer Enzymes: Incorporating genes for enzymes capable of introducing a sulfur atom at the C8 position of the octanoic acid molecule.

Engineered Acetylation: Introducing an acetyltransferase enzyme that can specifically attach an acetyl group to the newly incorporated sulfur atom, forming the final thioester product.

This biosynthetic route could offer a more environmentally friendly and potentially cost-effective alternative to traditional multi-step chemical synthesis. Furthermore, the modular nature of synthetic biology would allow for the creation of a diverse library of related compounds by swapping in enzymes with different specificities, leading to novel derivatives with fine-tuned properties.

Exploration of Novel Biochemical Roles and Interactions

The biochemical roles of this compound are currently uncharacterized, but they can be hypothesized based on its structural components. The parent molecule, octanoic acid, is a medium-chain fatty acid (MCFA) that can be metabolized for energy and can cross the blood-brain barrier. nih.govnih.gov The related compound, alpha-lipoic acid, is a crucial cofactor for mitochondrial enzyme complexes, and its reduced form, dihydrolipoic acid (DHLA), is a powerful antioxidant. nih.govoregonstate.edu

Upon entering a cell and undergoing deacetylation by esterases, this compound would yield 8-mercaptooctanoic acid. This molecule, with its terminal free thiol, could have several novel biochemical functions:

Redox Modulation: The free thiol could participate in cellular redox cycles, potentially interacting with glutathione (B108866) and thioredoxin systems to influence the cellular redox state. oregonstate.edu

Enzyme Interaction: It could act as a substrate or inhibitor for enzymes involved in fatty acid metabolism or sulfur metabolism. Its linear structure distinguishes it from the cyclic disulfide of alpha-lipoic acid, suggesting it may interact with different protein targets.

Covalent Modification of Proteins: The reactive thiol group could potentially form disulfide bonds with cysteine residues in proteins, a process known as S-thiolation, which is a key mechanism in redox signaling.

Future research using techniques like chemical proteomics and metabolomics will be essential to identify the protein binding partners and metabolic products of this compound, thereby uncovering its unique biochemical roles.

Contribution to Fundamental Understanding of Fatty Acid Metabolism and Signaling Pathways

The study of this compound can serve as a valuable tool to deepen the fundamental understanding of fatty acid metabolism and its associated signaling pathways. Medium-chain fatty acids like octanoic acid have distinct metabolic fates compared to long-chain fatty acids; they are more readily oxidized and can influence processes like ketone body production and mitochondrial respiration. mdpi.comnih.govresearchgate.net

By using isotopically labeled versions of this compound (e.g., with ¹³C or ³⁴S), researchers could trace its journey through the cell with high precision. This would allow for the investigation of several key questions:

Impact on Beta-Oxidation: How does the presence of a sulfur-containing group at the terminal end of the fatty acid chain affect its entry into and processing by the mitochondrial beta-oxidation spiral?

Cellular Trafficking and Compartmentalization: Where does the molecule accumulate within the cell? Is it preferentially transported into mitochondria, the peroxisome, or the endoplasmic reticulum?

Influence on Redox-Sensitive Signaling: Does the intracellular release of 8-mercaptooctanoic acid activate redox-sensitive signaling pathways? For example, alpha-lipoic acid is known to influence the Nrf2 pathway, which controls the expression of many antioxidant enzymes. oregonstate.edu Investigating whether this open-chain thiol analogue has similar or distinct effects could reveal new insights into how cells sense and respond to redox-active lipids.

Metabolic/Signaling PathwayKnown Role of Related CompoundsPotential Research Application of this compound
Mitochondrial Beta-OxidationOctanoic acid is a substrate for energy production. nih.govUse as a metabolic probe to study substrate specificity and the effect of terminal modification on catabolism.
Ketone Body MetabolismOctanoic acid can be a precursor to ketone bodies in the liver and brain. nih.govresearchgate.netInvestigate how the thiol group alters the ketogenic potential of the C8 fatty acid backbone.
Nrf2 Antioxidant PathwayAlpha-lipoic acid can activate Nrf2, upregulating antioxidant enzymes. oregonstate.eduDetermine if the released free thiol from this compound is also an Nrf2 activator and elucidate the specific structural requirements for activation.
Insulin SignalingMCFAs like octanoic acid do not induce the insulin resistance seen with some long-chain saturated fatty acids. mdpi.comExplore whether the sulfur-containing derivative has unique modulatory effects on insulin signaling pathways.

By serving as a unique chemical tool, this compound can help dissect the complex interplay between lipid metabolism and cellular signaling, ultimately contributing to a more nuanced understanding of cellular physiology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(Acetylsulfanyl)octanoic acid, and how can low yields be addressed?

  • Methodology :

  • Route 1 : React 8-bromooctanoic acid with thioacetic acid (KSAc) under nucleophilic substitution conditions. Optimize reaction time (e.g., 24–48 hours) and temperature (50–70°C) to enhance yield. Use polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Route 2 : Employ thiol-acetyl exchange reactions on pre-functionalized octanoic acid derivatives (e.g., 8-mercaptooctanoic acid) with acetylating agents like acetic anhydride. Monitor reaction progress via TLC or HPLC.
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Use catalytic bases (e.g., triethylamine) to mitigate side reactions .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR : Confirm the presence of the acetylthio (–SAc) group via 1^1H NMR (δ ~2.3 ppm for –SC(O)CH3_3) and 13^{13}C NMR (δ ~30 ppm for thioester carbon) .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to validate molecular weight (expected [M+H]+^+: 218.3 g/mol).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodology :

  • Storage : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the thioester group. Use desiccants to avoid hydrolysis.
  • In-Use Stability : Conduct short-term stability assays in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC every 6 hours. Avoid prolonged exposure to light or reducing agents .

Advanced Research Questions

Q. How can this compound be functionalized for bioconjugation or probe design?

  • Methodology :

  • Click Chemistry : React the thioester with azide-functionalized biomolecules (e.g., proteins) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize molar ratios (1:1.2 for thioester:azide) .
  • Linker Engineering : Replace the acetyl group with photo-cleavable (e.g., nitrobenzyl) or enzyme-sensitive (e.g., peptide) moieties for controlled release. Characterize modified compounds using FT-IR and HRMS .

Q. What experimental strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects. Use ANOVA with post-hoc tests (Tukey’s HSD) for statistical rigor.
  • Metabolic Profiling : Apply LC-MS-based metabolomics to compare intracellular effects in model systems (e.g., yeast or mammalian cells). Correlate findings with transcriptomic data (RNA-Seq) to identify off-target pathways .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding affinities for target enzymes (e.g., fatty acid synthase). Focus on the thioester moiety’s interaction with catalytic residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of inhibitor-enzyme complexes. Analyze RMSD and hydrogen-bonding patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.